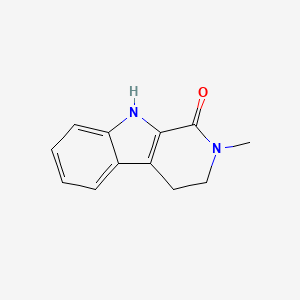

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-

Vue d'ensemble

Description

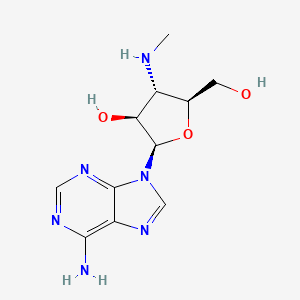

“1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-” is a natural product found in Trigonostemon lii and Trigonostemon bonianus . It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .

Synthesis Analysis

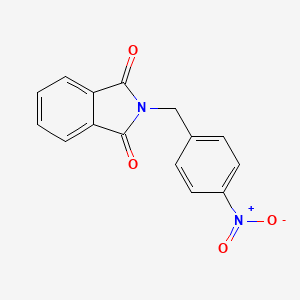

The synthesis of this compound has been reported in several studies. For instance, a class of TRPV1 antagonists was constructed on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as A-region and triazole as B-region . The SAR analysis indicated that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues displayed excellent antagonism of hTRPV1 activation by capsaicin .Molecular Structure Analysis

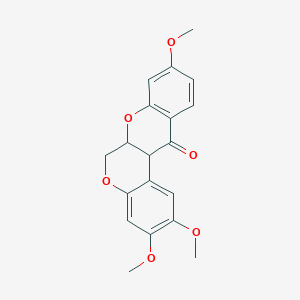

The molecular structure of this compound includes a pyrido[3,4-b]indole core, which is a tetrahydro structure. The InChI string representation of the molecule isInChI=1S/C11H10N2O/c14-11-10-8 (5-6-12-11)7-3-1-2-4-9 (7)13-10/h1-4,13H,5-6H2, (H,12,14) . Chemical Reactions Analysis

The compound has been used as a core structure in the design of various derivatives. For example, it has been used in the design of TRPV1 antagonists . The compound has also been identified as a novel, druglike ER ligand .Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.21 g/mol and a molecular formula of C11H10N2O . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique

Pd-Catalyzed Tandem Processes

Strychnocarpine has been used in Pd-catalyzed tandem processes . These processes have gained special attention due to their enhanced catalytic properties and their possibility of performing several reactions without the necessity of separating the intermediates .

Oxidative Tandem C-H Aminocarbonylation and Dehydrogenation

The compound has been used in the Pd/Cu cocatalyzed oxidative tandem C-H aminocarbonylation and dehydrogenation . This process affords carbolinones with molecular oxygen as the terminal oxidant .

Synthesis of Natural Products

Strychnocarpine has been used in the synthesis of natural products . The strategy is notable for the facile access to the natural product strychnocarpine and its analogues by exploiting C2–H selective carbonylative indole functionalization .

Mécanisme D'action

Target of Action

It’s known that many similar compounds interact with various receptors and enzymes in the body .

Mode of Action

It’s synthesized via Pd/Cu co-catalyzed oxidative tandem C–H aminocarbonylation and dehydrogenation . This process allows for the facile access to Strychnocarpine and its analogues by exploiting C2–H selective carbonylative indole functionalization .

Biochemical Pathways

The synthesis of strychnocarpine involves c–h functionalization, a powerful platform that has emerged in recent years, empowering rapid synthesis of complex natural products and enabling diversification of bioactive scaffolds based on natural product architectures .

Result of Action

It’s been noted that derivatives of strychnocarpine exhibit antiviral activity . This suggests that Strychnocarpine and

Propriétés

IUPAC Name |

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJBUERIDCPCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974581 | |

| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- | |

CAS RN |

59156-98-8 | |

| Record name | Strychnocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the structure-activity relationship (SAR) of strychnocarpine and related β-carbolines?

A2: Studies exploring the synthesis and serotonin-receptor activity of substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines, including strychnocarpine derivatives, revealed that all the tested compounds demonstrated low affinity for the serotonin receptor. [] This suggests that specific structural features within this class of compounds significantly influence their interaction with the serotonin receptor.

Q2: Are there efficient synthetic routes for strychnocarpine?

A3: Several synthetic approaches to strychnocarpine have been developed. One method utilizes a palladium-catalyzed intramolecular arylative carboxylation of allenes with CO2, leading to the formation of 3-substituted indole-2-carboxylic acids. These acids can be further transformed into strychnocarpine. [] Another strategy employs a PIDA/I2-mediated α- and β-C(sp3)-H bond dual functionalization of tertiary amines, enabling the synthesis of various natural products, including strychnocarpine. [] Additionally, a Pd/Cu cocatalyzed oxidative tandem C-H aminocarbonylation and dehydrogenation of tryptamines provides a convenient route to carbolinones, including strychnocarpine and its derivatives. []

Q3: Has the antiviral activity of strychnocarpine or its derivatives been investigated?

A4: Yes, research has explored the antiviral potential of strychnocarpine derivatives. A study demonstrated that visible-light-driven C-H oxidation of cyclic tertiary amines could be utilized to synthesize δ-lactams, which exhibited potent antiviral activity against human cytomegalovirus (HCMV). This method provides a sustainable route for preparing various Strychnocarpine alkaloid derivatives with potential antiviral applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)

![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)

![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)

![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B1202280.png)

![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)